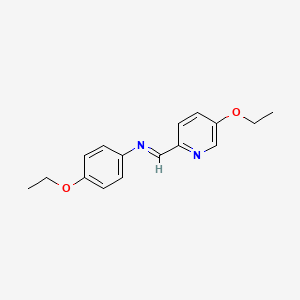![molecular formula C7H10S B14311846 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 116233-88-6](/img/structure/B14311846.png)
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-thiabicyclo[221]hept-5-ene is a sulfur-containing bicyclic compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. One common method involves the reaction of cyclopentadiene with a sulfur-containing dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Various substituents can be introduced at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene involves its interaction with various molecular targets. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiabicyclo[2.2.1]hept-5-ene: A similar compound with a sulfur atom in the bicyclic framework but without the methyl group.
7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide: Another sulfur-containing bicyclic compound with an oxygen atom in the structure.
Uniqueness
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and reactivity compared to its analogs .
Propriétés
Numéro CAS |
116233-88-6 |
|---|---|
Formule moléculaire |
C7H10S |
Poids moléculaire |
126.22 g/mol |
Nom IUPAC |
3-methyl-2-thiabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C7H10S/c1-5-6-2-3-7(4-6)8-5/h2-3,5-7H,4H2,1H3 |
Clé InChI |
GRYHJNNNNMTGKW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(S1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


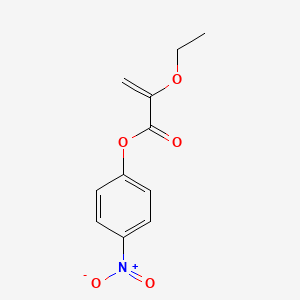
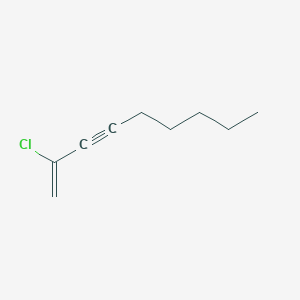
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
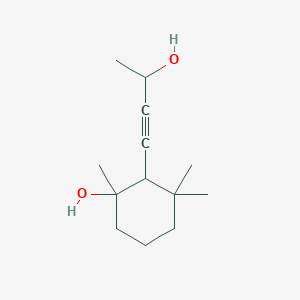
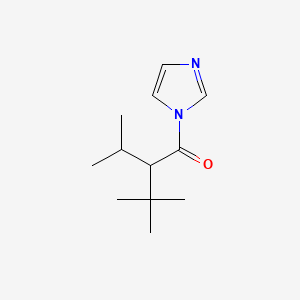
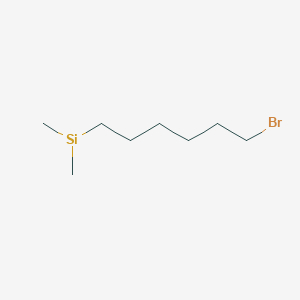
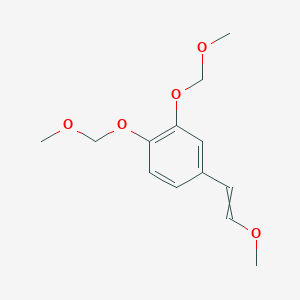
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
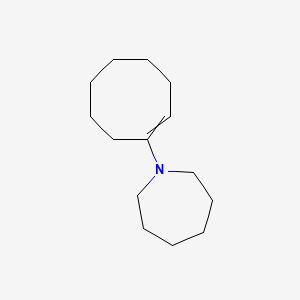
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
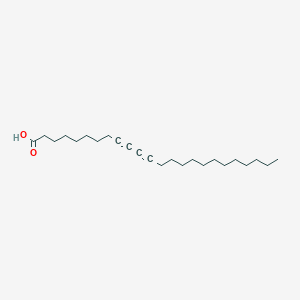
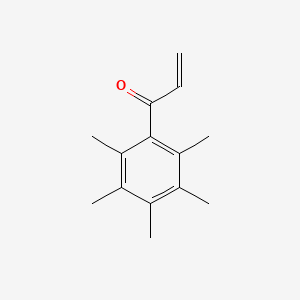
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
